molecular formula C19H17NO6S B225280 (4-{[(4-Methoxy-1-naphthyl)sulfonyl]amino}phenoxy)acetic acid

(4-{[(4-Methoxy-1-naphthyl)sulfonyl]amino}phenoxy)acetic acid

Cat. No. B225280
M. Wt: 387.4 g/mol
InChI Key: AYCSIHGRLOULLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-{[(4-Methoxy-1-naphthyl)sulfonyl]amino}phenoxy)acetic acid, commonly known as MNSA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. MNSA is a derivative of naphthalene and has been synthesized using various methods.

Scientific Research Applications

MNSA has been the subject of extensive scientific research due to its potential applications in various fields. One of the most significant applications of MNSA is its use as a fluorescent probe for the detection of proteins and enzymes. MNSA has also been used as a ligand in the synthesis of metal-organic frameworks and as a building block in the synthesis of supramolecular structures. Additionally, MNSA has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of MNSA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. MNSA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. MNSA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and physiological effects:
MNSA has been shown to have various biochemical and physiological effects. In vitro studies have shown that MNSA can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. MNSA has also been shown to reduce inflammation by inhibiting the production of prostaglandins. In vivo studies have shown that MNSA can reduce the size of tumors in mice and improve cognitive function in rats.

Advantages and Limitations for Lab Experiments

MNSA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. MNSA is also stable and can be stored for extended periods without degradation. However, there are also limitations to the use of MNSA in lab experiments. MNSA is relatively expensive compared to other fluorescent probes, and its use may be limited by its specificity for certain enzymes and proteins.

Future Directions

For MNSA research include the development of more specific and sensitive fluorescent probes, the development of MNSA derivatives with improved pharmacokinetic properties, and further studies to fully understand its mechanism of action and potential applications.

Synthesis Methods

MNSA can be synthesized using various methods, including the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with 4-aminophenol in the presence of a base. Another method involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with 4-aminophenoxyacetic acid in the presence of a base. The yield of MNSA using these methods is typically high, and the purity can be increased using various purification techniques.

properties

Molecular Formula

C19H17NO6S

Molecular Weight

387.4 g/mol

IUPAC Name

2-[4-[(4-methoxynaphthalen-1-yl)sulfonylamino]phenoxy]acetic acid

InChI

InChI=1S/C19H17NO6S/c1-25-17-10-11-18(16-5-3-2-4-15(16)17)27(23,24)20-13-6-8-14(9-7-13)26-12-19(21)22/h2-11,20H,12H2,1H3,(H,21,22)

InChI Key

AYCSIHGRLOULLG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=C(C=C3)OCC(=O)O

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=C(C=C3)OCC(=O)O

Origin of Product

United States

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